

Application Note: Quantification of β -Chamigrene using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *beta-Chamigrene*

Cat. No.: *B1209230*

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Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of β -chamigrene, a bicyclic sesquiterpene with potential therapeutic applications. The described method is simple, reproducible, and suitable for the determination of β -chamigrene in various sample matrices. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual representations of the workflow and a relevant biological pathway.

Introduction

β -Chamigrene is a naturally occurring sesquiterpene found in various marine and terrestrial organisms. Preliminary studies have indicated its potential as a therapeutic agent, exhibiting cytotoxic and antibacterial activities.[1] As research into the pharmacological properties of β -chamigrene continues, the need for a reliable and accurate analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a reverse-phase HPLC (RP-HPLC) method for the quantification of β -chamigrene, providing researchers with a robust protocol for their investigations.

Data Presentation

Chromatographic Parameters and Performance

The HPLC method was developed and validated to ensure accuracy, precision, and reliability. The key chromatographic parameters and the results of the validation studies are summarized in the tables below.

Table 1: HPLC Instrumentation and Conditions

Parameter	Specification
HPLC System	Standard Analytical HPLC with UV Detector
Column	C18 reverse-phase column (4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile:Water (85:15, v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	25 $^{\circ}$ C
Detection Wavelength	210 nm
Run Time	10 minutes

Table 2: Method Validation Parameters

Parameter	Result
Estimated Retention Time	~6.5 minutes
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	Estimated at 0.1 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	Estimated at 0.3 $\mu\text{g/mL}$
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98% - 102%

Experimental Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of β -chamigrene reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 $\mu\text{g/mL}$ to 50 $\mu\text{g/mL}$. These solutions are used to construct the calibration curve.

Sample Preparation

- Extraction from a Solid Matrix (e.g., plant material):
 - Weigh a known amount of the homogenized sample material.
 - Perform an extraction using a suitable organic solvent such as methanol or hexane.
 - Evaporate the solvent to dryness under reduced pressure.
 - Reconstitute the dried extract in a known volume of the mobile phase.
- Liquid Sample (e.g., formulation):
 - Dilute the liquid sample with the mobile phase to a concentration within the calibration range.

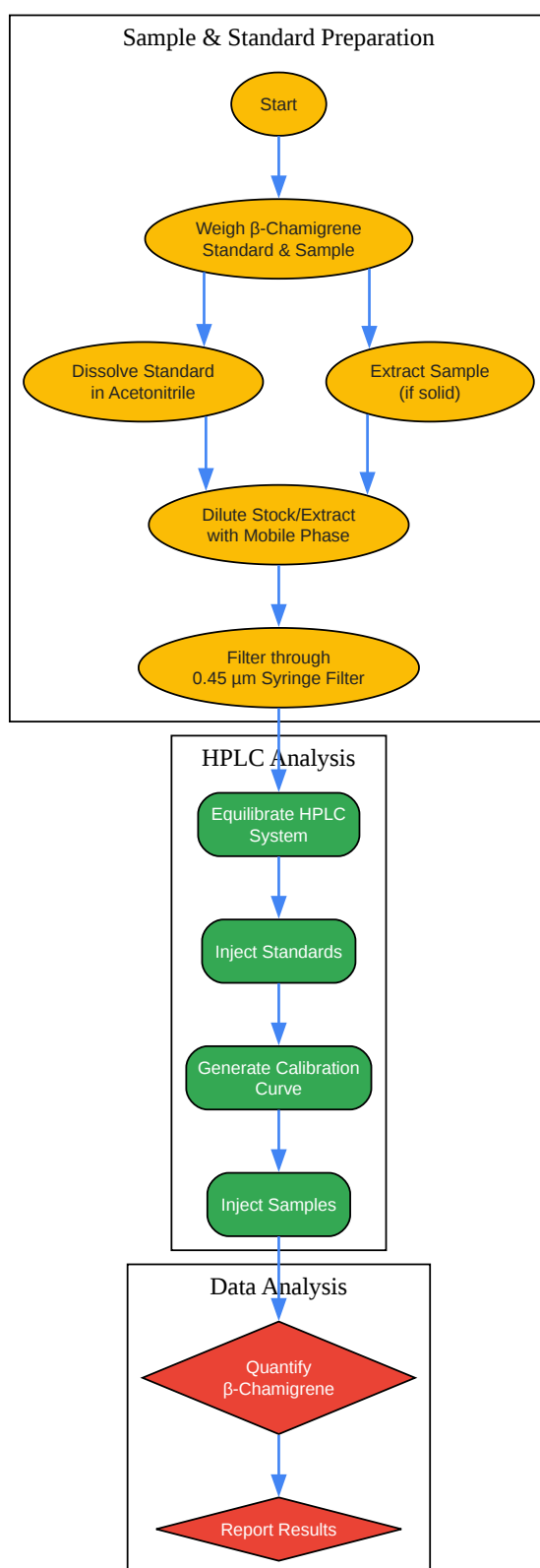
- Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Analysis

- System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Calibration Curve: Inject 20 µL of each working standard solution in triplicate. Plot the peak area against the concentration of the standards and perform a linear regression to obtain the calibration curve.
- Sample Analysis: Inject 20 µL of the prepared sample solutions in triplicate.
- Quantification: Determine the concentration of β-chamigrene in the samples by interpolating the peak areas from the calibration curve.

Mandatory Visualization

Experimental Workflow

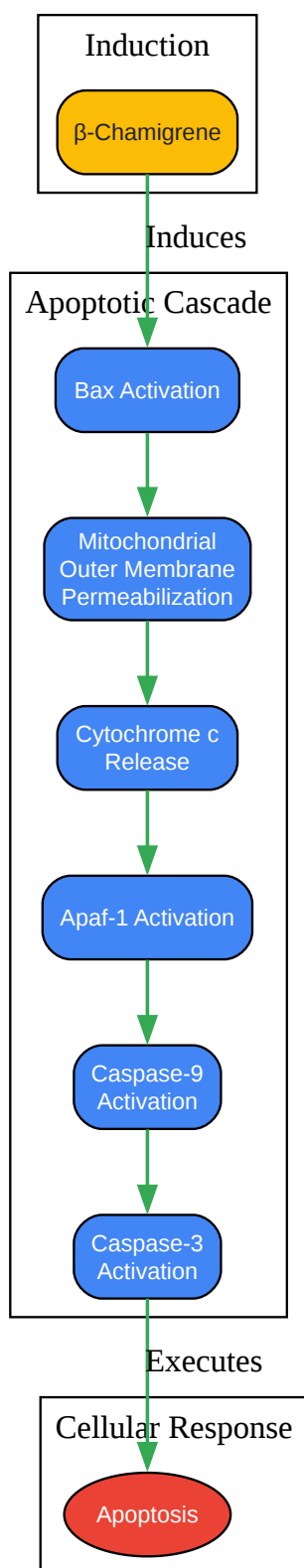


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Caption: Experimental workflow for the quantification of β -chamigrene.

Biological Context: Hypothesized Cytotoxic Signaling Pathway

Given that β -chamigrene has been reported to exhibit cytotoxic activity, a potential mechanism of action is the induction of apoptosis. The following diagram illustrates a simplified, hypothesized signaling pathway for apoptosis that could be triggered by β -chamigrene.



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Caption: Hypothesized apoptotic pathway induced by β-chamigrene.

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References

- 1. benchchem.com [benchchem.com]
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